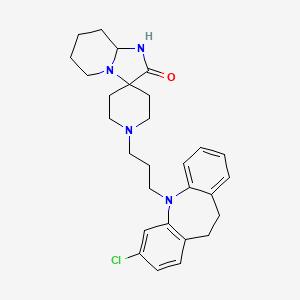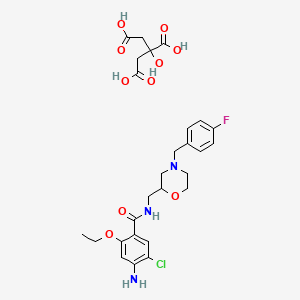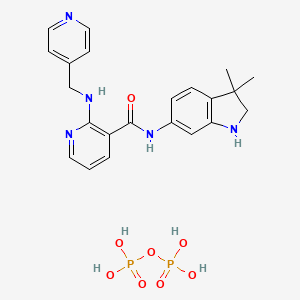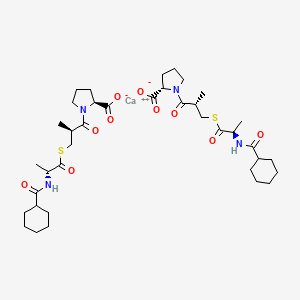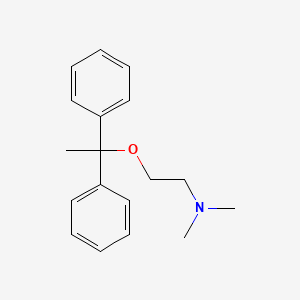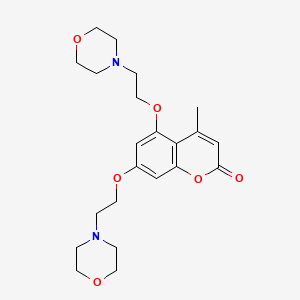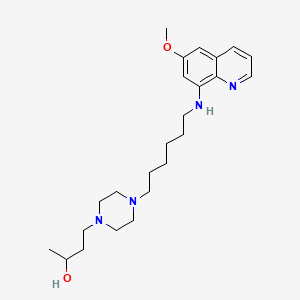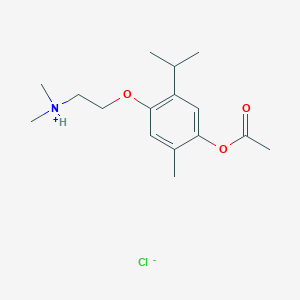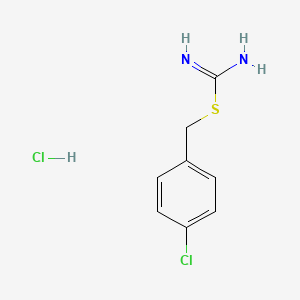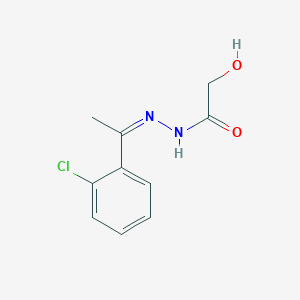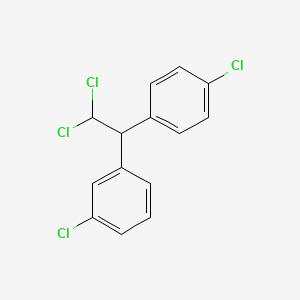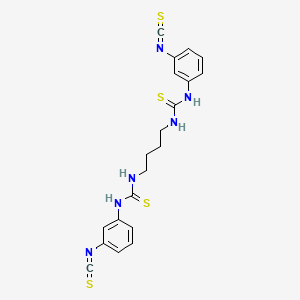
MRS 2578
Overview
Description
MRS 2578 is a selective and potent antagonist of the P2Y6 receptor, which is a type of purinergic receptor involved in various physiological processes. This compound has been extensively studied for its role in inhibiting the P2Y6 receptor, making it a valuable tool in scientific research, particularly in the fields of immunology, neurobiology, and virology .
Mechanism of Action
Target of Action
MRS 2578 primarily targets the P2Y6 nucleotide receptor . The IC50 values are 37 nM at human and 98 nM at rat P2Y6 receptors respectively . It displays no activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors .
Mode of Action
This compound acts as an antagonist of the P2Y6 receptor . It inhibits the activation of this receptor, thereby blocking the downstream effects triggered by its activation .
Biochemical Pathways
The P2Y6 receptor is involved in various biochemical pathways, including those related to inflammation and immune response . By inhibiting the P2Y6 receptor, this compound can affect these pathways and their downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
This compound has been shown to inhibit agonist-induced cardiomyocyte contraction and UDP-induced phagocytosis . It has also been found to inhibit the production of Semliki Forest virus as well as viral RNA replication and replicase protein expression . Furthermore, it has been reported to inhibit neutrophil activation and the formation of aggregated neutrophil extracellular traps induced by gout-associated monosodium urate crystals .
Biochemical Analysis
Biochemical Properties
MRS 2578 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary targets is the P2Y6 nucleotide receptor, where it acts as an antagonist with an IC50 value of 37 nM . This interaction inhibits the receptor’s activity, thereby modulating various downstream signaling pathways. Additionally, this compound has been shown to inhibit the binding of ADP-ribose glycohydrolase MacroD1, which is involved in ADP-ribose-mediated signaling . This inhibition affects the replication of certain viruses, such as alphaviruses, by targeting the viral RNA replication stage .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, this compound elicits cytoprotective functionality and prevents dopaminergic neuron death under both in vitro and in vivo conditions . It also protects microglia by delaying lipopolysaccharide-induced death . Furthermore, this compound inhibits neutrophil activation and the formation of neutrophil extracellular traps (NETs) induced by monosodium urate crystals, which are associated with gout . This inhibition is mediated through the P2Y6/store-operated calcium entry/IL-8 axis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and subsequent modulation of their activities. As an antagonist of the P2Y6 nucleotide receptor, this compound inhibits the receptor’s activity, thereby preventing the activation of downstream signaling pathways . This inhibition affects various cellular processes, including inflammation and immune responses. Additionally, this compound targets the human ADP-ribose glycohydrolase MacroD1, inhibiting its binding to poly(ADP-ribose) and several signaling proteins . This inhibition disrupts the replication of certain viruses, such as alphaviruses, by targeting the viral RNA replication stage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits the P2Y6 nucleotide receptor and exhibits cytoprotective functionality in neuroblastoma cells . At higher dosages, this compound may exhibit toxic or adverse effects, particularly in animal models of Parkinson’s disease . These threshold effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 By inhibiting these targets, this compound modulates various biochemical reactions and signaling pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Studies have shown that this compound is effectively transported to target sites, where it exerts its inhibitory effects on the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1, to exert its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS 2578 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The key steps include:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the central scaffold of the molecule.
Functional group introduction: Specific functional groups are introduced through reactions such as nucleophilic substitution, oxidation, or reduction, depending on the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:
Scaling up reactions: Ensuring that the reactions can be performed on a large scale without compromising the yield or purity.
Process optimization: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MRS 2578 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
MRS 2578 has a wide range of scientific research applications, including:
Immunology: It is used to study the role of P2Y6 receptors in immune cell signaling and inflammation.
Neurobiology: this compound is used to investigate the role of P2Y6 receptors in neuroinflammation and neuroprotection.
Cardiovascular research: It is used to study the effects of P2Y6 receptor antagonism on cardiovascular function, including its role in regulating blood pressure and heart rate.
Comparison with Similar Compounds
MRS 2578 is unique in its high selectivity and potency for the P2Y6 receptor compared to other similar compounds. Some similar compounds include:
MRS 2365: A selective agonist of the P2Y1 receptor.
MRS 2179: A selective antagonist of the P2Y1 receptor.
MRS 2500: A selective antagonist of the P2Y1 receptor.
Compared to these compounds, this compound exhibits a higher selectivity for the P2Y6 receptor, making it a valuable tool for studying the specific functions of this receptor without off-target effects on other purinergic receptors .
Properties
IUPAC Name |
1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNRGHTJPFMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582027 | |
| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711019-86-2 | |
| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MRS2578?
A1: MRS2578 acts as a selective antagonist of the P2Y6 receptor, a G protein-coupled receptor primarily activated by uridine nucleotides like UDP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does MRS2578 binding to P2Y6 affect downstream signaling pathways?
A2: By antagonizing P2Y6, MRS2578 disrupts downstream signaling cascades typically initiated by UDP binding. These cascades can include phospholipase C activation, intracellular calcium mobilization, and activation of protein kinases like ERK1/2, p38 MAPK, and NF-κB, depending on the cell type and context. [, , , , , , , , , , ]
Q3: Are there any reported off-target effects of MRS2578?
A3: While MRS2578 is generally considered a selective P2Y6 antagonist, some studies suggest potential interactions with other P2Y receptor subtypes, particularly at higher concentrations. For instance, it has shown partial inhibition of ADP-induced calcium responses in THP-1 monocytes, potentially involving P2Y12. [] Additionally, it demonstrated some inhibition of contractions induced by KCl in rat intrapulmonary arteries at higher concentrations. []
Q4: What are the functional consequences of P2Y6 antagonism by MRS2578 in different cell types?
A4: The effects of MRS2578 vary depending on the cell type and physiological context. For example, it inhibits:* Microglial activation and phagocytosis: Reducing neuronal loss in models of Parkinson’s disease and other neurodegenerative conditions. [, , ]* Inflammatory responses in airway epithelial cells: Attenuating allergic airway inflammation and remodeling in animal models. []* Proliferation and migration of cancer cells: Impeding breast cancer metastasis in vitro and in vivo. []* Pro-inflammatory cytokine production: Reducing IL-8 release from monocytes and intestinal epithelial cells exposed to bacterial toxins. [, ]
Q5: What is the molecular formula and weight of MRS2578?
A5: The molecular formula of MRS2578 is C22H22N6S4. Its molecular weight is 498.72 g/mol.
Q6: What in vitro models have been used to study the effects of MRS2578?
A7: Various cell lines, including human umbilical vein endothelial cells (HUVECs), murine C2C12 myotubes, 3T3-L1 adipocytes, human keratinocytes (HaCaT), human colon carcinoma cells (Caco-2 and HT-29), and neuronal SH-SY5Y cells, have been utilized. [, , , , , , ]
Q7: What animal models have been employed to investigate the in vivo activity of MRS2578?
A8: Mouse models of allergic airway inflammation, a rat model of collagen-induced arthritis, a mouse model of abdominal aortic aneurysms, and rat models of neuropathic pain and Parkinson’s disease have been used. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


